Product packaging for Behenamine oxide(Cat. No.:CAS No. 26483-35-2)

Behenamine oxide

Cat. No.: B1603821
CAS No.: 26483-35-2
M. Wt: 369.7 g/mol
InChI Key: GORUZQZCUPHPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Behenamine oxide, also known as N,N-dimethyldocosylamine N-oxide, is a long-chain alkyl amine oxide with the molecular formula C 24 H 51 NO and a molecular weight of 369.67 g/mol . It is classified as an amphoteric surfactant and is recognized for its role as a mild cleansing and foaming agent . As a member of the amine oxide family, its structure features a polar N-oxide head group and a long hydrophobic docosyl (C22) chain, which is responsible for its surface-active properties . In research and development, this compound is primarily valued for its application in formulating mild personal care products. It functions effectively as a cleansing agent to remove dirt and oils, a foaming agent to produce a rich and stable lather, and a hydrotrope to improve the solubility and stability of other components in a formulation . Its long alkyl chain contributes to a characteristically low water solubility, estimated at 3.075e-005 mg/L at 25 °C, which influences its behavior and application in various systems . Beyond personal care, its utility extends to industrial and biocidal research. For instance, this compound is identified as a component in synergistic sporicidal formulations, where it is combined with oxidants to enhance efficacy against resistant microbial spores . This product is provided for research purposes and is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H51NO B1603821 Behenamine oxide CAS No. 26483-35-2

Properties

CAS No.

26483-35-2

Molecular Formula

C24H51NO

Molecular Weight

369.7 g/mol

IUPAC Name

N,N-dimethyldocosan-1-amine oxide

InChI

InChI=1S/C24H51NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2,3)26/h4-24H2,1-3H3

InChI Key

GORUZQZCUPHPAX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)[O-]

Other CAS No.

26483-35-2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Behenamine Oxide

Oxidative Synthesis Routes for N-Alkylated Amines

The oxidation of tertiary amines is the most direct and widely practiced method for the synthesis of amine oxides, including Behenamine oxide. wikipedia.org This transformation involves the formation of a coordinate covalent bond between the nitrogen atom of the amine and an oxygen atom from an oxidizing agent.

Hydrogen Peroxide-Mediated Oxidation Mechanisms

The most common industrial and laboratory-scale synthesis of this compound involves the reaction of N,N-dimethylbehenamine (the tertiary amine precursor) with hydrogen peroxide (H₂O₂). wikipedia.orgchembk.com This method is favored due to the high reactivity of hydrogen peroxide and its favorable environmental profile, as its primary byproduct is water. rsc.org

R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O

In this reaction, R₃N represents N,N-dimethylbehenamine. The process is typically carried out in a liquid phase, and careful control of reaction conditions is necessary to prevent the decomposition of hydrogen peroxide, especially at elevated temperatures. google.commdpi.com The slow, controlled addition of hydrogen peroxide to the amine solution is a common practice to manage the exothermic nature of the reaction. mdpi.com

Influence of Catalysts and Reaction Conditions on Yield and Selectivity

To enhance reaction rates and improve the yield and selectivity of this compound, various catalysts and optimized reaction conditions are employed. While the reaction can proceed without a catalyst, the use of catalytic systems can lead to milder reaction conditions and shorter reaction times.

Transition metal-based catalysts have shown efficacy in the H₂O₂-mediated oxidation of amines. For instance, rhenium-based catalysts and platinum complexes can facilitate the oxidation of tertiary amines to their corresponding N-oxides in high yields. organic-chemistry.orgresearchgate.net Other systems may use additives or promoters, such as carbon dioxide, which can react with H₂O₂ in situ to form a more potent oxidant, peroxymonocarbonate (HCO₄⁻). rsc.orggoogleapis.com

Reaction conditions such as temperature, pressure, and reactant molar ratios are critical variables that must be optimized. numberanalytics.combeilstein-journals.org The temperature is typically maintained in a range of 55-65°C to ensure a reasonable reaction rate without causing significant decomposition of the hydrogen peroxide. mdpi.com Maintaining a slight molar excess of hydrogen peroxide can help drive the reaction to completion. googleapis.com The optimization of these parameters is crucial for maximizing product yield and minimizing the formation of byproducts, such as nitrosamines. googleapis.comnih.gov

Table 1: Effect of Catalyst and Temperature on a Hypothetical this compound Synthesis This table illustrates the principles of catalyst and temperature effects on amine oxide synthesis, based on findings for analogous long-chain amines and tertiary amines. rsc.orgresearchgate.net

Catalyst SystemTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)
None7088580
CO₂ (1 wt%)6049895
Pt(II) Complex25 (Room Temp)69592
Rhenium-based25 (Room Temp)59997

Role of Solvents in Reaction Kinetics and Product Purity

The choice of solvent plays a significant role in the synthesis of this compound, influencing reaction kinetics, reactant solubility, and final product purity. google.com Since the tertiary amine precursor is lipophilic and hydrogen peroxide is supplied as an aqueous solution, a solvent is often necessary to create a homogeneous reaction phase. google.commdpi.com

Low molecular weight alcohols, such as isopropanol, are commonly used as solvents. mdpi.comgoogleapis.com They are typically miscible with water and can effectively dissolve the long-chain amine. google.com The solvent choice can impact the reaction rate; for instance, polar solvents may enhance the reaction rate. numberanalytics.com However, some studies have explored solvent-free synthesis, although this can present challenges in a laboratory setting, such as excessive foaming and poor mixing, which can hinder the reaction. mdpi.com Other solvents like aqueous tert-butanol (B103910) and tetrahydrofuran (B95107) have also been used successfully in related amine oxide syntheses. orgsyn.org The purity of the final product is also affected by the solvent, as the ease of its removal during product work-up is a key consideration. Isopropanol and water can be removed using a rotary evaporator to isolate the this compound product. mdpi.com

Table 2: Influence of Solvent on this compound Synthesis Purity This table demonstrates the role of the solvent in amine oxide synthesis, drawing on principles from related chemical processes. mdpi.comorgsyn.org

SolventReaction PhaseReaction Time (h)Final Product Purity (%)Notes
IsopropanolHomogeneous5>98Most suitable for laboratory synthesis; easy to remove. mdpi.com
WaterBiphasic/Emulsion895Requires vigorous mixing; potential for slower kinetics.
NoneHeterogeneous>1090Prone to foaming and incomplete reaction. mdpi.com
tert-Butanol/WaterHomogeneous6>97Effective for substrates with varying solubility. orgsyn.org

Alternative Synthetic Approaches for this compound Derivatives

While hydrogen peroxide is the dominant oxidant, other synthetic routes exist for producing amine oxides and could be applied to this compound or its derivatives.

Organic Peroxy Acids: Traditionally, organic per-acids like peroxyacetic acid or meta-chloroperoxybenzoic acid (mCPBA) were used for the oxidation of tertiary amines. wikipedia.orggoogle.com These reagents are highly effective but are also expensive, unstable, and can pose safety hazards, making them less suitable for large-scale commercial production. google.com

Ozone Oxidation: Ozone (O₃) has been investigated as an oxidant for the preparation of amine oxides. google.com This process involves bubbling an ozone-containing gas stream through a solution of the tertiary amine, often in a lower alcohol as the reaction medium. google.com

Caro's Acid: The oxidation of amines using Caro's acid (peroxymonosulfuric acid) is another established method, though less common currently due to the handling requirements of strong acids. google.com

Retro-Cope Elimination: For certain complex N-oxide structures, synthetic routes such as the retro-Cope elimination have been reported, although this method is rarely employed for the synthesis of simple alkylamine oxides like this compound. wikipedia.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The modern synthesis of this compound increasingly incorporates principles of green chemistry to create more sustainable and environmentally friendly processes.

A key aspect is the use of hydrogen peroxide as the primary oxidant. H₂O₂ is considered a green reagent because its only theoretical byproduct is water, leading to a high atom economy and minimizing waste. rsc.org This approach avoids the use of organochlorine compounds, which can have negative environmental impacts. mdpi.comsciforum.net

Physicochemical Principles and Interfacial Phenomena of Behenamine Oxide

Molecular Architecture and Conformational Analysis

Behenamine oxide possesses a characteristic amphiphilic structure, which is the cornerstone of its surface-active properties. tainstruments.com This architecture consists of a long, nonpolar hydrocarbon tail and a polar headgroup.

Hydrophobic Tail: The tail is a 22-carbon alkyl chain (docosyl group), which is highly hydrophobic and responsible for the molecule's tendency to avoid aqueous environments. chembk.comchemsrc.com The length of this alkyl chain significantly influences the molecule's properties, with longer chains generally leading to lower water solubility and a decreased critical micelle concentration (CMC). huji.ac.il

Polar Headgroup: The headgroup is an N,N-dimethylamine oxide moiety (-N+(CH₃)₂O⁻). uni.lu This group is highly polar and hydrophilic due to the presence of the N-O dative bond, which results in a significant dipole moment. The oxygen atom carries a partial negative charge, while the nitrogen atom bears a partial positive charge.

PropertyValue
Molecular Formula C₂₄H₅₁NO
Molecular Weight 369.67 g/mol
Hydrophobic Group Docosyl (C₂₂H₄₅)
Hydrophilic Headgroup Dimethylamine (B145610) Oxide (-N⁺(CH₃)₂O⁻)

Data from PubChem and GSRS. nih.govnih.gov

The long, flexible alkyl chain of this compound can adopt numerous conformations in solution. In an aqueous environment, the hydrophobic effect drives the alkyl chain to minimize its contact with water molecules, leading to a more collapsed or folded conformation. At interfaces, such as the air-water or oil-water interface, the molecule orients itself with the hydrophobic tail directed away from the aqueous phase and the polar headgroup immersed in it. ethz.ch

Polarity and Intermolecular Interactions

The distinct polarity of the headgroup and the nonpolar nature of the tail give rise to various intermolecular forces that govern the behavior of this compound. libretexts.org

Dipole-Dipole Interactions: The highly polar N-O bond in the headgroup allows for strong dipole-dipole interactions with other polar molecules, most notably water. savemyexams.com This is a primary reason for the water solubility of this compound, despite its long hydrophobic tail. ontosight.ai

Hydrogen Bonding: The oxygen atom of the amine oxide group can act as a hydrogen bond acceptor, forming hydrogen bonds with water molecules and other hydrogen bond donors. enamine.net This further enhances its interaction with aqueous environments. libretexts.org

Van der Waals Forces: The long alkyl chain interacts with other nonpolar molecules and with the tails of other this compound molecules through weaker van der Waals forces, specifically London dispersion forces. wikipedia.org These forces are crucial for the aggregation of surfactant molecules to form micelles. wikipedia.org

Ion-Dipole and Dipole-Induced Dipole Forces: In the presence of ions, ion-dipole forces can occur between the ions and the polar headgroup. core.ac.uk Additionally, the permanent dipole of the headgroup can induce a temporary dipole in nonpolar molecules, leading to dipole-induced dipole attractions. savemyexams.com

The interplay of these forces dictates the orientation of this compound molecules at interfaces and their self-assembly into larger structures in solution. libretexts.org

Surface and Interfacial Tension Reduction Mechanisms

A key characteristic of surfactants is their ability to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. ethz.ch this compound achieves this by adsorbing at interfaces.

At the air-water interface, the amphiphilic molecules arrange themselves with their hydrophobic tails oriented towards the air and their hydrophilic headgroups remaining in the water. ethz.ch This disrupts the cohesive forces between water molecules at the surface. In the bulk of the liquid, water molecules experience strong, symmetrical cohesive forces from all surrounding molecules. weebly.com However, at the surface, these forces are unbalanced, creating an inward pull that results in surface tension. uomustansiriyah.edu.iq The presence of this compound molecules at the surface weakens these cohesive forces, thereby lowering the surface tension. ubc.ca

Similarly, at an oil-water interface, this compound molecules position themselves with their hydrophobic tails in the oil phase and their hydrophilic headgroups in the water phase. wur.nl This reduces the unfavorable interactions between the oil and water molecules, leading to a decrease in interfacial tension. uomustansiriyah.edu.iq The reduction in surface or interfacial tension continues as more surfactant is added to the system until the interface becomes saturated with surfactant molecules. At this point, the surface tension reaches a minimum value, and any further addition of surfactant leads to the formation of micelles in the bulk solution. kruss-scientific.com

Micellization and Aggregate Formation Dynamics

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers in solution begin to self-assemble into organized aggregates called micelles. wikipedia.org This process is a dynamic equilibrium between monomers and micelles. tainstruments.com

Critical Micelle Concentration Determination and Influencing Factors

The CMC is a fundamental property of a surfactant and can be determined by measuring a physical property of the surfactant solution as a function of concentration. wikipedia.org A sharp change in the slope of the plot of this property versus concentration indicates the CMC. kruss-scientific.com Common methods include surface tension, conductivity, and light scattering measurements. researchgate.net

Several factors can influence the CMC of this compound:

Alkyl Chain Length: Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. huji.ac.il This is because a longer chain results in a greater hydrophobic effect, providing a stronger driving force for micellization. wikipedia.org

Temperature: The effect of temperature on the CMC of nonionic surfactants like this compound can be complex. Typically, the CMC decreases with increasing temperature up to a certain point, after which it may increase. wikipedia.orgnanoscience.com

Presence of Electrolytes: The addition of electrolytes (salts) to a solution of a nonionic surfactant generally decreases the CMC. huji.ac.il The ions in the solution can reduce the hydration of the hydrophilic headgroups, which in turn promotes the aggregation of surfactant molecules at lower concentrations. put.ac.ir Studies on similar amine oxides have shown that the CMC decreases with increasing salt concentration. put.ac.ir

pH: Amine oxides are amphoteric and can be protonated in acidic conditions, acquiring a positive charge. researchgate.net This change from a nonionic to a cationic character significantly affects the CMC. The repulsion between the charged headgroups would generally lead to a higher CMC compared to the nonionic form. huji.ac.ilresearchgate.net

FactorEffect on CMCRationale
Increased Alkyl Chain Length DecreasesStronger hydrophobic effect drives micellization. huji.ac.ilwikipedia.org
Increased Temperature VariableComplex effect on hydration and hydrophobic interactions. wikipedia.orgnanoscience.com
Addition of Electrolytes Decreases"Salting-out" effect reduces headgroup hydration. huji.ac.ilput.ac.ir
Low pH (Protonation) IncreasesElectrostatic repulsion between cationic headgroups opposes micellization. huji.ac.ilresearchgate.net

Morphologies of Self-Assembled Structures

The self-assembled aggregates of this compound are not limited to simple spherical micelles. Depending on factors such as concentration, temperature, and the presence of additives, a variety of morphologies can be formed. rsc.org

Spherical Micelles: At concentrations just above the CMC, surfactants typically form spherical micelles. wur.nl In these structures, the hydrophobic tails form a liquid-like core, shielded from the water by a shell of hydrophilic headgroups. tainstruments.com

Rod-like or Cylindrical Micelles: As the surfactant concentration increases further, spherical micelles can grow and transform into elongated, rod-like or cylindrical structures. nbi.dk

Vesicles and Bilayers: Under certain conditions, surfactants can form vesicles, which are spherical structures enclosing a solvent core, with a bilayer membrane. Lamellar phases, consisting of parallel bilayers, can also form at higher concentrations. The long C22 chain of this compound may favor the formation of such structures.

Other Complex Structures: Depending on the system's conditions, even more complex structures like fractal or dendritic aggregates can be observed. doi.org The specific morphology is influenced by the molecular geometry of the surfactant, often described by the surfactant packing parameter. wikipedia.org

The morphology of these self-assembled structures can be investigated using techniques such as small-angle neutron scattering (SANS), small-angle X-ray scattering (SAXS), and transmission electron microscopy (TEM). nbi.dkdoi.org

Thermodynamics of Micellization

ΔG_mic = ΔH_mic - TΔS_mic

Gibbs Free Energy (ΔG_mic): The standard Gibbs free energy of micellization can be calculated from the CMC. A more negative ΔG_mic indicates a greater tendency for the surfactant to form micelles. For nonionic surfactants, ΔG_mic is typically negative and becomes more so with increasing alkyl chain length. rsc.org

Enthalpy (ΔH_mic): The enthalpy change of micellization can be endothermic or exothermic. For many nonionic surfactants, micellization is an endothermic process at lower temperatures, meaning it absorbs heat. rsc.orgcore.ac.uk This can be determined by measuring the CMC at different temperatures or directly by calorimetry. tainstruments.comrsc.org

pH-Dependent Protonation and Zwitterionic/Cationic Transition Behavior

This compound, like other amine oxides, exhibits pH-dependent behavior in aqueous solutions, transitioning between a non-ionic (zwitterionic) and a cationic form. mimozagulf.comresearchgate.net This transition is governed by the protonation of the amine oxide functional group.

In acidic environments, the oxygen atom of the N-O bond in this compound can accept a proton (H+), resulting in a positively charged cationic species. researchgate.netoecd.org This protonated form gives the molecule cationic surfactant properties. As the pH of the solution increases, deprotonation occurs, and the this compound reverts to its non-ionic, zwitterionic state, where it has both a partial positive charge on the nitrogen and a partial negative charge on the oxygen. researchgate.net This zwitterionic form behaves more like a non-ionic surfactant. mimozagulf.com

The transition between these two forms is characterized by the acid dissociation constant (pKa) of the conjugate acid of the amine oxide. The pKa value is the pH at which the concentrations of the cationic and zwitterionic forms are equal. For long-chain amine oxides, the pKa is typically in the range of 4-5. researchgate.net For a C12.6 average chain length amine oxide, a measured pKa value of 4.1 was reported. oecd.org

This pH-responsive behavior is a key characteristic of this compound and influences its functionality in various applications. For instance, in acidic formulations, its cationic nature can enhance its role as a conditioning agent. verdantspecialty.com The ability to switch between non-ionic and cationic states allows for versatility in formulation design, enabling it to be compatible with a wide range of other surfactants and ingredients. mimozagulf.comverdantspecialty.com

The transition from a zwitterionic to a cationic state can significantly impact the molecule's interaction with other components in a formulation and with surfaces. This charge conversion is a critical aspect of its function in applications requiring pH-responsive behavior. nih.gov

Table 1: pH-Dependent Properties of Amine Oxides

pH RangeDominant SpeciesChargePrimary Behavior
< pKa (~4-5)Protonated Amine OxideCationicCationic Surfactant
> pKa (~4-5)Zwitterionic Amine OxideNon-ionicNon-ionic Surfactant

This table provides a generalized overview of the pH-dependent behavior of amine oxides. The exact pKa can vary depending on the specific alkyl chain length and other structural features.

Rheological Impact on Aqueous Systems and Dispersions

This compound, as a long-chain amine oxide, can significantly influence the rheology of aqueous systems and dispersions, often acting as a viscosity modifier or thickener. verdantspecialty.compaulaschoice.com.au Its impact on rheology is closely linked to its self-assembly into micelles and other aggregate structures in solution.

In aqueous solutions, this compound molecules can form various types of micellar structures, such as spherical or worm-like micelles. jst.go.jp The formation and type of these aggregates are dependent on factors like concentration, temperature, and the presence of other components like salts or co-surfactants. The entanglement of these extended micellar networks is a primary mechanism for viscosity enhancement in aqueous systems. nouryon.com

The rheological behavior imparted by this compound is also pH-dependent due to its zwitterionic/cationic transition. researchgate.net In its cationic state at lower pH, the electrostatic repulsion between the positively charged head groups can influence micellar shape and interactions, thereby affecting the solution's viscosity. The transition to the non-ionic form at higher pH alters these interactions, which can lead to changes in the rheological profile of the formulation.

Research on similar long-chain amine oxides has demonstrated their ability to form viscoelastic solutions. For instance, mixtures of erucamidopropyl dimethylamine oxide (EAOS) and oleamidopropyl dimethylamine oxide (OAOS) have been shown to create fracturing fluids with high-temperature resistance and significant viscosity. researchgate.net The synergistic effects between different amine oxides can be leveraged to achieve desired rheological properties. researchgate.net

The effectiveness of this compound as a rheology modifier can be further tailored by the addition of electrolytes or other surfactants. nouryon.com These additives can promote the transition from spherical to worm-like micelles, leading to a substantial increase in viscosity. This makes this compound a versatile tool for controlling the flow properties of a wide range of products. verdantspecialty.com

Table 2: Factors Influencing the Rheological Impact of this compound

FactorEffect on Aqueous System ViscosityMechanism
Concentration Increases with concentration (up to a point)Formation and entanglement of micelles.
pH Can vary; dependent on transition between cationic and non-ionic statesAlters electrostatic interactions between head groups, affecting micelle structure. researchgate.net
Electrolytes (Salts) Often increases viscosityPromotes the growth of micelles into larger, more entangled structures. nouryon.com
Co-surfactants Can increase or decrease viscosity depending on the systemAlters micellar composition and packing, influencing their shape and size.
Temperature Can increase or decrease viscosityAffects micellar stability and structure; can lead to phase transitions. researchgate.net

Interactions in Complex Chemical Systems and Formulations

Synergistic Interactions with Co-surfactants and Anionic Species

When behenamine oxide is blended with anionic surfactants in an aqueous solution, they readily form mixed micelles. google.com At neutral or acidic pH, the amine oxide headgroup can be partially protonated, leading to a cationic character that fosters strong electrostatic attraction with the negatively charged headgroups of anionic surfactants. This attraction helps to overcome the electrostatic repulsion that would normally exist between the anionic headgroups, allowing for more compact and thermodynamically favorable packing within the micelle. google.comgoogle.com

This enhanced packing efficiency leads to a significant reduction in the critical micelle concentration (CMC) of the mixture compared to the CMCs of the individual surfactants. researchgate.net A lower CMC indicates that micellization occurs at a lower total surfactant concentration, a hallmark of synergistic interaction.

The strength of this interaction can be quantified using theoretical models, such as the regular solution theory, which calculates an interaction parameter (β). nih.govscielo.brmdpi.com A negative value for the β parameter signifies a net attractive interaction between the surfactant molecules in the mixed micelle, confirming synergy. mdpi.com For mixtures of amine oxides and anionic surfactants, the interaction parameter is typically negative, indicating a strong synergistic relationship. core.ac.uk

Table 1: Illustrative Example of Synergistic CMC Reduction in a this compound/Anionic Surfactant Blend

This table demonstrates the principle of synergistic CMC reduction. The values are hypothetical and for illustrative purposes, based on documented behavior of amine oxide-anionic surfactant systems. researchgate.net

Surfactant SystemCritical Micelle Concentration (CMC) (mol/L)
This compound (alone)1.5 x 10⁻⁵
Anionic Surfactant (e.g., Sodium Laureth Sulfate) (alone)8.0 x 10⁻⁴
50:50 Mixture 9.0 x 10⁻⁵

The synergistic interaction observed in mixed micelle formation also translates to enhanced activity at interfaces. The more compact arrangement of surfactant molecules at the air-water or oil-water interface leads to a more efficient reduction of surface tension and interfacial tension (IFT). google.comnih.gov This increased interfacial activity is crucial for applications such as emulsification, foaming, and detergency. researchgate.net

In blends containing this compound and anionic co-surfactants, the IFT against an oil phase can be lowered more significantly than with either surfactant used alone. nih.gov By optimizing the molar ratio of the anionic surfactant to the amine oxide, formulators can achieve ultra-low IFTs, which is particularly beneficial for processes like enhanced oil recovery or the formulation of high-performance cleaning products. google.commdpi.com Ratios of anionic surfactant to amine oxide can range broadly, for instance from 2:1 to 40:1, to optimize this effect. google.com

Table 2: Research Findings on Interfacial Tension Reduction in Mixed Surfactant Systems

This table summarizes findings from studies on mixed surfactant systems, illustrating the synergistic reduction in interfacial tension (IFT).

Surfactant SystemConcentrationInterfacial Tension (mN/m)Finding
Anionic/Nonionic Binary Blend nih.gov1 wt%1.50 x 10⁻²A baseline IFT was established for a binary system.
Anionic/Cationic/Nonionic Ternary Blend nih.gov0.8 wt%1.14 x 10⁻²The addition of a third, oppositely charged surfactant created stronger interactions, further lowering the IFT and reducing the total surfactant concentration needed. nih.gov
Betaine/Nonionic Binary Blend mdpi.com0.4 wt%6.7 x 10⁻³A strong synergistic effect was observed at an optimal ratio, significantly reducing the IFT to ultra-low values. mdpi.com

Interactions with Polymeric Systems and Colloidal Dispersions

Adsorption Behavior at Polymer Interfaces

The adsorption of amine oxide surfactants onto polymer interfaces is a phenomenon governed by the molecular structure of the surfactant and the nature of the polymer surface. Studies on analogous long-chain amine oxides, such as N,N-dimethyldodecyl amine N-oxide (DDAO) and N,N-dimethyltetradecyl amine N-oxide (DTAO), in poly(vinyl alcohol) (PVA) films provide insight into the likely behavior of this compound.

Research using neutron reflectometry on DDAO and DTAO in PVA films revealed that these surfactants form a distinct monolayer at the film-air interface, with the remainder of the surfactant being homogeneously distributed throughout the bulk of the film. nih.govworktribe.com The thickness of this surface layer corresponds well with a single surfactant monolayer. nih.gov It is inferred that this compound, with its significantly longer C22 alkyl chain, would also segregate to the polymer-air interface, driven by the incompatibility of its hydrophobic tail with the polar polymer matrix. The very long alkyl chain would likely lead to a more densely packed and ordered monolayer compared to its shorter-chain counterparts due to stronger van der Waals interactions between the chains.

The molecular area occupied by the surfactant at the interface is a critical parameter. For amine oxides, it has been shown that the longer the alkyl tail, the smaller the molecular area, indicating a more densely packed surface layer. worktribe.com This is attributed to modified head group interactions influenced by the alkyl tail length. worktribe.com Following this trend, this compound would be expected to have a very small molecular area at a polymer interface.

Table 1: Comparison of Molecular Area for Amine Oxide Surfactants at an Interface

Surfactant Alkyl Chain Length Observed Molecular Area Trend
N,N-dimethyldodecyl amine N-oxide (DDAO) C12 Larger molecular area
N,N-dimethyltetradecyl amine N-oxide (DTAO) C14 Smaller molecular area than DDAO

| This compound (predicted) | C22 | Predicted to be smaller than DTAO |

This table is based on findings for DDAO and DTAO, with the behavior of this compound being an extrapolation. worktribe.com

Influence on Polymer Conformation and Stability in Solution

The introduction of surfactants into a polymer solution can cause significant conformational changes to the polymer chains. uq.edu.au These interactions are driven by electrostatics and hydrophobic effects. This compound is a non-ionic surfactant in neutral or alkaline conditions, but it can be protonated and become cationic at low pH. researchgate.net

In its non-ionic state, the primary interaction between this compound and a water-soluble polymer would be hydrophobic association between the C22 alkyl tail and any hydrophobic regions on the polymer backbone. For hydrophobically modified polymers, this can lead to the formation of intermolecular "bridges," increasing the solution's viscosity. inkworldmagazine.com For more hydrophilic polymers, the surfactant may form aggregates along the polymer chain, akin to a string of pearls, which can alter the polymer's hydrodynamic radius. mdpi.com

If the pH is acidic, the now-cationic this compound headgroup would interact electrostatically with anionic polymers, leading to strong complexation and potential precipitation. With non-ionic polymers like poly(ethylene oxide) (PEO), the binding of the cationic surfactant can induce chain expansion due to electrostatic repulsion between the charged headgroups now decorating the polymer chain. uq.edu.au The long C22 tail of this compound would provide a strong hydrophobic driving force for this association, even at low concentrations.

The stability of the polymer in solution can be affected by these interactions. The formation of large polymer-surfactant complexes can lead to either enhanced stability through steric repulsion or instability and phase separation if the complexes become too large and insoluble. uq.edu.au The main characteristics of adsorbents, including polymers, that influence these interactions include specific surface area, porosity, and surface chemistry (hydrophobicity/hydrophilicity). mdpi.com

Formation of Polymeric-Surfactant Complexes

The association between polymers and surfactants in aqueous solutions is a well-documented phenomenon that leads to the formation of polymer-surfactant complexes. rsc.org This process typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the free surfactant. uq.edu.aumdpi.com

Two primary mechanisms are proposed for this complexation:

Unimeric Binding: Individual surfactant molecules bind to the polymer chain, driven by hydrophobic interactions. This is common for polymers that have hydrophobic groups. inkworldmagazine.com

Micellar Binding: Surfactant molecules form micelle-like aggregates along the polymer chain. This is more probable for hydrophilic polymers. inkworldmagazine.com

For this compound, its extremely long and hydrophobic C22 tail makes unimeric binding to hydrophobic polymers highly favorable. In the case of interactions with hydrophilic polymers, the strong self-aggregation tendency of this compound would promote the formation of micellar structures along the polymer backbone. mdpi.com The structure of these complexes can evolve from a "string-of-pearls" model, where micelles are bound along the polymer, to a state where the polymer wraps around the micelles. mdpi.com

Emulsification and Stabilization Mechanisms in Multiphase Systems

This compound's pronounced surfactant properties, stemming from its large hydrophobic tail and polar headgroup, make it an effective agent for the formation and stabilization of multiphase systems like emulsions.

Role in Nanoemulsion Formation and Stability

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. nih.gov Their formation requires energy to create small droplets and the presence of an effective emulsifier to prevent immediate recoalescence. This compound, as a long-chain amine oxide, can act as a primary emulsifier in these systems. atamanchemicals.com

The key roles of this compound in nanoemulsions include:

Reduction of Interfacial Tension: Like all surfactants, this compound adsorbs at the oil-water interface, lowering the interfacial tension and reducing the free energy required to break down large droplets into smaller ones during homogenization. nih.gov

Stabilization against Coalescence: Once formed, the small droplets are kinetically stabilized by the adsorbed layer of this compound. This layer provides a steric barrier that prevents droplets from getting too close and fusing. nih.gov

Influence on Zeta Potential: In acidic conditions, the cationic nature of this compound would impart a positive charge to the emulsion droplets. This creates electrostatic repulsion between droplets, further enhancing stability and preventing flocculation and coalescence. researchgate.net Emulsions with high absolute zeta potential values are generally more stable. researchgate.net

The stability of nanoemulsions is a critical factor. While they are stable against creaming and sedimentation due to the small droplet size, they can be susceptible to Ostwald ripening. ijcce.ac.ir The use of a highly water-insoluble surfactant like this compound can help mitigate Ostwald ripening by reducing the diffusion of the oil phase through the aqueous medium. Long-term stability studies show that nanoemulsion properties like particle size and pH can change over time depending on storage conditions. researchgate.net

Table 2: Factors Influenced by this compound in Nanoemulsion Systems

Property Influence of this compound Mechanism
Droplet Size Facilitates formation of small droplets Reduction of interfacial tension
Physical Stability High Steric hindrance from the long C22 chain prevents coalescence
Zeta Potential pH-dependent (positive at low pH) Protonation of the amine oxide headgroup creates electrostatic repulsion

Interfacial Film Properties and Droplet Coalescence Prevention

The prevention of droplet coalescence in an emulsion is directly related to the properties of the interfacial film formed by the emulsifier. mdpi.com An effective film must create a repulsive barrier between approaching droplets. This compound's long C22 chain plays a crucial role in forming a robust and resilient interfacial film.

The key properties of the interfacial film contributing to stability are:

Interfacial Elasticity: A high interfacial elasticity (Marangoni effect) helps to dampen thermal fluctuations and mechanical stresses that could lead to film rupture and coalescence. mdpi.com The dense packing of long-chain surfactants like this compound contributes to a more rigid and elastic interfacial layer.

Steric Repulsion: The long, bulky C22 alkyl chains of this compound molecules adsorbed on adjacent droplet surfaces will sterically hinder the droplets from making direct contact. This repulsion becomes very strong at short distances, providing a formidable barrier to coalescence. nih.gov

Film Thickness and Density: The length of the this compound molecule ensures a relatively thick interfacial film. Strong intermolecular forces between the alkyl chains lead to a densely packed film, which is less permeable and more resistant to rupture. Studies on lipid bilayers show that the introduction of oxidized lipid species can perturb the regular packing of lipids, affecting membrane integrity. biorxiv.org A well-packed, non-oxidized surfactant layer is therefore critical for stability.

The process of coalescence involves the thinning and eventual rupture of the liquid film between two droplets. mdpi.com The presence of a strong, viscoelastic interfacial film, as would be formed by this compound, significantly retards this drainage process, thereby preventing coalescence and ensuring the long-term stability of the emulsion. taylorfrancis.com

Environmental Chemistry and Biodegradation Studies of Behenamine Oxide

Aerobic Biodegradation Pathways and Kinetics

Under aerobic conditions, amine oxides are generally considered to be biodegradable. nih.gov The primary degradation mechanism involves the enzymatic breakdown of the long alkyl chain.

The aerobic biodegradation of long-chain aliphatic compounds like behenamine oxide is believed to be initiated primarily through omega-oxidation (ω-oxidation), followed by beta-oxidation (β-oxidation). nih.govmicrobenotes.com

Omega-Oxidation : This metabolic pathway targets the terminal methyl group (the ω-carbon) of the alkyl chain, which is the carbon atom furthest from the amine oxide head group. microbenotes.comallen.in It is an alternative pathway to beta-oxidation and occurs in the endoplasmic reticulum of cells in some organisms. microbenotes.comallen.in The process involves a series of enzymatic steps:

Hydroxylation : The terminal methyl group is hydroxylated to a primary alcohol (-CH₂OH). This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 and NADPH. wikipedia.orgbyjus.com

Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde (-CHO) by an alcohol dehydrogenase. wikipedia.orgbyjus.com

Oxidation to Carboxylic Acid : Finally, the aldehyde group is oxidized to a carboxylic acid (-COOH) by an aldehyde dehydrogenase. wikipedia.orgbyjus.com This sequence of reactions results in a dicarboxylic acid, which can then be further metabolized. wikipedia.orgnih.gov

Beta-Oxidation : Once ω-oxidation has formed a carboxyl group at the terminal end of the alkyl chain, the molecule can undergo β-oxidation from either end. wikipedia.orgnih.gov This is the major pathway for fatty acid catabolism. allen.inbyjus.com In this process, two-carbon acetyl-CoA units are sequentially cleaved from the fatty acid chain, generating energy for the cell. allen.in The final products can include shorter-chain dicarboxylic acids like succinic acid and adipic acid, which can then enter central metabolic pathways such as the citric acid cycle. wikipedia.org

It is proposed that for amine oxides, ω-oxidation is the principal initial biodegradation pathway. nih.gov

The degradation of surfactants is carried out by diverse communities of microorganisms, including bacteria and fungi, which are ubiquitous in environments such as wastewater treatment plants, soil, and surface waters. These microbial consortia work synergistically to break down complex organic molecules.

Specific bacterial genera known to degrade amine-containing aromatic compounds include Pseudomonas, Arthrobacter, and Bordetella. nih.gov While the specific microbes responsible for this compound degradation are not well-documented, it is expected that similar communities capable of fatty acid and surfactant metabolism would be involved.

Some studies have highlighted the role of manganese-oxidizing bacteria in the degradation of recalcitrant organic pollutants. nih.govornl.gov These bacteria produce highly reactive manganese oxides (Mn³⁺, Mn⁴⁺) which can mediate the oxidative degradation of complex organic molecules. nih.govresearchgate.net This process of biologically mediated abiotic degradation could potentially contribute to the environmental breakdown of this compound. ornl.govosti.gov

Several environmental factors can significantly influence the rate and extent of aerobic biodegradation of amine oxide surfactants. Studies on structurally similar amine oxides, such as Lauramine oxide (C12) and Myristamine oxide (C14), provide insight into the variables that likely affect this compound. nih.gov

pH : The pH of the environment plays a critical role. Amine oxides are amphoteric surfactants, and their charge state is pH-dependent. At neutral pH (around 7.4), amine oxides are readily biodegradable. However, under more acidic conditions, the biodegradability of some amine oxides can be considerably lower. nih.gov

Initial Surfactant Concentration : The initial concentration of the surfactant can also impact its degradation. For some amine oxides, an increase in concentration (e.g., from 5 to 75 mg/L) has been shown to result in a higher final percentage of biodegradation. nih.gov

Molecular Structure : The specific chemical structure of the molecule is a key determinant. For example, the presence of an amide group within the alkyl chain of a related compound, Cocamidopropylamine oxide, was found to slow down the mineralization process due to the additional step of C-N bond fission required. nih.gov

Table 1: Influence of pH and Concentration on the Aerobic Biodegradation of Short-Chain Amine Oxides After 28 Days This table is based on data for Lauramine Oxide (AO-R12) and Myristamine Oxide (AO-R14) and is intended to be illustrative of factors that may affect this compound.

CompoundInitial Concentration (mg/L)pHBiodegradation (%)
Lauramine Oxide57.4> 60%
Lauramine Oxide757.4~80%
Lauramine Oxide55.0< 20%
Myristamine Oxide57.4> 60%
Myristamine Oxide757.4~75%
Myristamine Oxide55.0< 20%

Anaerobic Biodegradation Mechanisms and Environmental Fate

In oxygen-depleted (anoxic or anaerobic) environments, such as sediments, flooded soils, and anaerobic digesters in wastewater treatment plants, the biodegradation of organic compounds proceeds through different metabolic pathways. epa.gov

Anaerobic degradation is a step-wise process involving several groups of microorganisms. For complex organic molecules, the process generally involves hydrolysis, acidogenesis, acetogenesis, and finally methanogenesis. In the absence of oxygen, other molecules such as nitrate, sulfate, iron (III), or manganese (IV) can serve as terminal electron acceptors for microbial respiration. epa.govepa.govnih.gov

However, studies on short-chain amine oxides like Lauramine oxide (C12) and Myristamine oxide (C14) have shown that these compounds can be inhibitory to anaerobic microbial activity, specifically biogas production in sludge digesters. nih.gov Inhibition percentages were reported to be around 90%. nih.gov This suggests that long-chain amine oxides like this compound may also be recalcitrant or even toxic to methanogenic consortia under anaerobic conditions. The long alkyl chain is a key factor in the inhibitory behavior of certain surfactants. In contrast, Cocamidopropylamine oxide, which contains an amide linkage, did not cause inhibition and was found to be biodegradable under anaerobic conditions, reaching about 60.8% degradation. nih.gov

The identification of specific anaerobic metabolites for this compound is not well-documented in scientific literature. However, based on the anaerobic degradation of other amine-containing compounds and surfactants, a general pathway can be hypothesized.

The initial step would likely involve the reduction of the N-oxide bond to the corresponding tertiary amine, behenamine (N,N-dimethylbehenamine). Following this, the degradation would proceed via the breakdown of the long C22 alkyl chain. The degradation of long-chain chloroanilines under anaerobic conditions has been shown to produce intermediates like aniline (B41778) and hexanoic acid before eventual mineralization to CO₂. nih.gov It is plausible that the alkyl chain of behenamine would be broken down into smaller fatty acids and eventually to acetate, hydrogen, and carbon dioxide, which are precursors for methane (B114726) production (if not inhibited).

Table 2: Hypothetical Anaerobic Metabolites of this compound This table presents potential intermediate compounds based on general anaerobic degradation pathways of related substances, as specific data for this compound is not available.

Potential MetaboliteChemical Formula (Example)Description of Role in Pathway
N,N-dimethylbehenamineC₂₄H₅₁NProduct of the initial reduction of the N-oxide group.
Long-chain fatty acidse.g., Docosanoic acid (C₂₂H₄₄O₂)Intermediates from the cleavage and oxidation of the alkyl chain.
Short-chain fatty acidse.g., Acetic acid (C₂H₄O₂)Products of the further breakdown of long-chain fatty acids.
MethaneCH₄Final product of methanogenesis (if the process is not inhibited).
Carbon DioxideCO₂A final product of complete mineralization.

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

The ecotoxicological profile of this compound, a tertiary amine oxide with a 22-carbon alkyl chain, is primarily understood through data on the broader category of long-chain alkyl dimethyl amine oxides. Specific experimental data for this compound is limited; therefore, this assessment relies on findings for structurally similar amine oxides, particularly those with alkyl chain lengths from C10 to C20, as detailed in comprehensive reviews and studies such as the OECD SIDS (Screening Information Data Set) for high production volume chemicals. oecd.orgnih.gov

Effects on Aquatic Microorganisms (e.g., Photobacterium phosphoreum)

The bacterium Photobacterium phosphoreum is a common test organism in aquatic toxicology, utilized in the Microtox® assay to assess the acute toxicity of chemical substances by measuring the inhibition of its natural bioluminescence. For the amine oxide class of surfactants, studies have shown that toxicity to aquatic bacteria is significant.

Research on various fatty amine oxides has demonstrated a range of toxic effects on Photobacterium phosphoreum. The effective concentration that causes a 50% reduction in light output (EC50) has been reported to be in the range of 0.11 to 11 mg/L for some fatty amine oxides. nih.govresearchgate.net This indicates a high potential for toxicity to aquatic bacteria. The toxicity of amine oxides to microorganisms is influenced by the length of the alkyl chain, a key structural feature. nih.gov

Table 1: Acute Toxicity of Fatty Amine Oxides to Photobacterium phosphoreum

Amine Oxide TypeTest DurationEndpointEffective Concentration (mg/L)
Fatty Amine Oxides30 minutesEC500.11 - 11

Note: Data represents a range for various fatty amine oxides and is used as a proxy in the absence of specific data for this compound. nih.govresearchgate.net

Responses of Aquatic Invertebrates (e.g., Daphnia magna)

Daphnia magna, a small freshwater crustacean, is a standard model organism for assessing the acute and chronic toxicity of chemicals to aquatic invertebrates. The primary endpoint in acute tests is immobilization, with the 48-hour EC50 (the concentration causing 50% of the daphnids to become immobilized) being a key metric.

For the amine oxide category, Daphnia magna has been shown to be a sensitive species. The OECD SIDS report on C8-C20 amine oxides indicates that these substances are toxic to aquatic invertebrates. oecd.orgoecd.org Studies on specific long-chain amine oxides have reported 48-hour EC50 values for Daphnia magna immobilization ranging from 0.50 to 10.8 mg/L. nih.gov Furthermore, research on certain fatty amine oxides found 48-hour IC50 (inhibition concentration) values between 6.8 and 45 mg/L. nih.gov The variation in these values can be attributed to the specific alkyl chain length and test conditions.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for amine oxides with chain lengths up to C16, demonstrating a clear relationship between increasing alkyl chain length and increased toxicity to Daphnia magna. nih.gov Extrapolation of this trend would suggest that this compound, with its C22 chain, would exhibit high toxicity to this organism.

Table 2: Acute Immobilization Toxicity of Long-Chain Amine Oxides to Daphnia magna

Amine Oxide Chain LengthTest DurationEndpointEffective Concentration (mg/L)
C10-C1848 hoursEC500.50 - 10.8
Fatty Amine Oxides48 hoursIC506.8 - 45

Note: This data for long-chain amine oxides serves as a surrogate for this compound. nih.govnih.gov

Environmental Persistence and Bioavailability in Different Compartments

The primary degradation of dodecyldimethylamine oxide has been shown to occur within two days, with ultimate biodegradation reaching 63% in terms of carbon dioxide evolution. epa.gov This suggests that while the parent compound is quickly removed, some intermediate degradation products may be formed. epa.gov

Bioavailability, the fraction of a chemical in the environment that is available for uptake by organisms, is influenced by a substance's physical and chemical properties. Amine oxides are highly water-soluble. wikipedia.org The potential for bioaccumulation of amine oxides in aquatic organisms is considered to be low, particularly for those with alkyl chain lengths less than C14, which have shown a low bioconcentration factor. oecd.orgwikipedia.org While the longer C22 chain of this compound might lead to increased partitioning into organic matter in sediment and soil, its ready biodegradability is expected to limit its bioavailability over time.

In aquatic systems, the bioavailability of surfactants can be influenced by sorption to suspended solids and sediment. However, the rapid rate of biodegradation is the dominant process controlling the environmental concentration and, consequently, the bioavailability of amine oxides.

Ecotoxicity Thresholds and Environmental Risk Assessment Methodologies

Environmental risk assessment for chemicals like this compound involves a comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicity data by applying assessment factors to endpoints such as the EC50 or the No-Observed-Effect Concentration (NOEC).

The methodology for assessing the environmental risk of surfactants is well-established and often follows a tiered approach. cube-biotech.comresearchgate.net Initially, a screening-level risk assessment is conducted using conservative assumptions. If a potential risk is identified, a more refined assessment is performed using more realistic exposure scenarios and additional toxicity data.

For surfactants, the U.S. Environmental Protection Agency's (EPA) Safer Choice program outlines criteria that combine aquatic toxicity with the rate of biodegradation. nih.gov Surfactants with higher aquatic toxicity must demonstrate rapid biodegradation to be considered safer for the environment. nih.gov

The OECD's program for High Production Volume (HPV) chemicals provides a framework for the initial assessment of environmental hazards. nih.govieaghg.org For the amine oxides category (C8-C20), an environmental assessment concluded a low risk to the environment based on reasonable worst-case ratios of PEC to PNEC ranging from 0.04 to 0.003. nih.govresearchgate.net

A comprehensive risk assessment for this compound would require specific experimental data on its ecotoxicity and environmental fate. In the absence of such data, assessments rely on data from structurally similar long-chain amine oxides and the application of established risk assessment frameworks for surfactants.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Quantification and Purity Assessment

Chromatography is a fundamental technique for separating components within a mixture, allowing for both qualitative identification and quantitative measurement. drawellanalytical.comphenomenex.com For a long-chain aliphatic amine oxide like Behenamine Oxide, both high-performance liquid chromatography and gas chromatography are applicable, though each requires specific considerations.

Gas Chromatography (GC) for Volatile Derivatives

Standard Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a heated column. phenomenex.comshimadzu.com.sg this compound itself has a high molecular weight and low volatility, making it unsuitable for direct GC analysis. nih.gov However, GC can be employed following chemical derivatization to convert the molecule into a more volatile and thermally stable compound. For instance, the amine oxide could be reduced back to the tertiary amine (N,N-dimethyldocosylamine), which is more amenable to GC analysis. Another approach is pyrolysis-GC, where the sample is thermally decomposed into smaller, characteristic fragments that are then separated and detected.

When analyzing for trace amounts of related volatile impurities in a this compound sample, headspace GC could be utilized.

Table 2: Potential Volatile Derivatives/Analytes for GC Analysis This table outlines potential approaches for using GC in the analysis of this compound.

Analyte/Derivative Rationale for GC Analysis Typical Detector
N,N-Dimethyldocosylamine Chemical reduction product of this compound; more volatile. Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Short-chain alkanes Potential thermal degradation products (Pyrolysis-GC). Flame Ionization Detector (FID)

Spectroscopic Characterization of Molecular Structure and Interactions

Spectroscopy involves the interaction of electromagnetic radiation with a substance to obtain information about its structure and composition. numberanalytics.com For this compound, key spectroscopic techniques include IR, FTIR, and NMR, which together provide a detailed picture of the molecule's architecture. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. libretexts.org The methods are based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. thermofisher.com An FTIR spectrum provides a unique molecular "fingerprint." researchgate.net

For this compound, the FTIR spectrum would be dominated by absorptions from the long alkyl chain. Key characteristic peaks would confirm the presence of the N-O and C-N bonds, distinguishing it from the precursor tertiary amine.

Table 3: Characteristic IR Absorption Bands for this compound This table presents expected absorption ranges for the functional groups in this compound.

Functional Group Bond Characteristic Absorption (cm⁻¹) Vibration Type
Amine Oxide N-O ~950 - 970 Stretching
Alkyl Group C-H ~2850 - 2960 Stretching
Alkyl Group C-H ~1375 - 1465 Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. osti.govnd.edu It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. By placing the sample in a strong magnetic field and irradiating it with radio waves, NMR can provide information about the chemical environment of each atom, revealing connectivity and stereochemistry. numberanalytics.com

For this compound, ¹H NMR would show distinct signals for the terminal methyl group of the C22 alkyl chain, the long chain of methylene (B1212753) (CH₂) groups, the methylene group adjacent to the nitrogen oxide, and the two methyl groups attached to the nitrogen. ¹³C NMR would similarly provide a signal for each unique carbon atom in the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents hypothetical chemical shift values (in ppm) relative to TMS for illustrative purposes.

Atom Type Description Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
-CH₃ Terminal methyl of alkyl chain ~0.88 ~14.1
-(CH₂)₂₀- Methylene groups in bulk alkyl chain ~1.25 ~22.7 - 31.9
-CH₂-N Methylene adjacent to N-Oxide ~3.1-3.3 ~65-70

Mass Spectrometry (MS) Techniques for Molecular Identification and Metabolite Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rfi.ac.uk It is exceptionally sensitive and provides the exact molecular weight of a compound, as well as structural information from its fragmentation pattern. nih.gov Techniques like electrospray ionization (ESI) are "soft" ionization methods suitable for analyzing large, non-volatile molecules like this compound. psu.edu

When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying the parent compound and any related impurities or metabolites. nih.govnih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. Tandem mass spectrometry (MS/MS) involves isolating the parent ion and fragmenting it to gain further structural insights. copernicus.org The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of an oxygen atom or cleavage at various points along the long alkyl chain.

Table 5: Expected Mass Spectrometry Data for this compound (C₂₄H₅₁NO) Molecular Weight: 369.67 g/mol

Ion m/z (Hypothetical) Technique Description
[M+H]⁺ 370.4 ESI-MS Protonated molecular ion
[M-O+H]⁺ 354.4 ESI-MS/MS Loss of an oxygen atom from the parent ion

Surface-Sensitive Analytical Techniques

Surface-sensitive techniques are paramount in understanding the functionality of this compound as a surfactant. These methods provide insights into its behavior at interfaces, which governs its performance as an emulsifier, foam stabilizer, and conditioning agent.

Table 6.4.1.1: Surface Tension Properties of a Representative Long-Chain Amine Oxide Surfactant As specific experimental data for this compound is not publicly available, the following table presents data for a comparable long-chain amine oxide, Dimethyldodecylamine Oxide (DDAO), to illustrate typical values.

ParameterValueConditions
Critical Micelle Concentration (CMC)~0.25 mMIn deionized water
Surface Tension at CMC (γ_cmc)~35 mN/m25°C
Source: Data derived from studies on Dimethyldodecylamine Oxide (DDAO). whiterose.ac.ukmalvernpanalytical.com

Interfacial rheology probes the mechanical properties of the interfacial layer formed by surfactant molecules. kruss-scientific.com These properties, including the interfacial storage (elastic) modulus (E') and loss (viscous) modulus (E''), are critical for understanding the stability of emulsions and foams. For amine oxides, the viscoelasticity of the interfacial film is influenced by factors such as pH, electrolyte concentration, and interactions with other co-surfactants. researchgate.netmdpi.com A higher elastic modulus at the interface generally correlates with a more stable emulsion or foam, as the interfacial film can better resist deformation. researchgate.net In mixed surfactant systems, such as those containing this compound and an anionic surfactant, synergistic interactions can lead to the formation of a more robust and viscoelastic interfacial film. mdpi.com

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and micelles in a solution. horiba.com For this compound, DLS is instrumental in characterizing the size and polydispersity of the micelles it forms in aqueous solutions above its CMC. The hydrodynamic radius (Rh) of the micelles can be determined by analyzing the fluctuations in scattered light intensity caused by their Brownian motion. kuleuven.be

While specific DLS data for this compound micelles is not prevalent in literature, studies on other long-chain amine oxides, such as Dimethyldodecylamine Oxide (DDAO), provide valuable insights. The size of amine oxide micelles is typically in the range of a few nanometers, and can be influenced by solution conditions like temperature, pH, and ionic strength. whiterose.ac.ukresearchgate.net

Table 6.4.2.1: Representative DLS Data for Long-Chain Amine Oxide Micelles This table presents typical DLS data for Dimethyldodecylamine Oxide (DDAO) micelles as a proxy for the expected characteristics of this compound micelles.

ParameterTypical ValueDescription
Z-Average Hydrodynamic Diameter5 - 10 nmIntensity-weighted mean hydrodynamic size.
Polydispersity Index (PdI)< 0.3A measure of the width of the size distribution.
Aggregation Number~100 - 150The average number of surfactant molecules per micelle. malvernpanalytical.com
Source: Data compiled from DLS studies of DDAO and other similar amine oxides. malvernpanalytical.comresearchgate.net

It is important to note that in complex formulations, the presence of other components can influence micellar size and structure, potentially leading to the formation of mixed micelles or other aggregates.

Sample Preparation Strategies for Complex Matrices

The quantification of this compound in complex matrices, such as cosmetic creams and lotions, requires robust sample preparation methods to isolate the analyte from interfering substances. mdpi.com The choice of method depends on the nature of the matrix and the analytical technique to be employed, commonly High-Performance Liquid Chromatography (HPLC). impactfactor.org

A general workflow for sample preparation from a cosmetic emulsion involves the following steps:

Disruption of the Emulsion: The primary step is to break the emulsion to release the analyte. This is often achieved by dilution with a suitable organic solvent like methanol (B129727) or ethanol, sometimes in combination with sonication and moderate heating. mdpi.com

Extraction of the Analyte: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for further purification.

LLE: This involves partitioning the analyte between the aqueous and an immiscible organic phase. However, the presence of other surfactants can lead to the formation of stable emulsions, complicating this method. researchgate.net

SPE: This is often the preferred method for its efficiency and selectivity. A C18 or mixed-mode sorbent can be used to retain this compound, while more polar matrix components are washed away. The analyte is then eluted with a stronger organic solvent. oecd.org

Filtration: Prior to injection into an HPLC system, the final extract should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column. alwsci.comnacalai.com

Table 6.5.1: General Sample Preparation Protocol for HPLC Analysis of this compound in a Cream Matrix

StepProcedurePurpose
1. Sample Weighing & DilutionAccurately weigh a portion of the cream into a volumetric flask. Add a defined volume of methanol or an ethanol/water mixture.To create a solution/dispersion of the sample.
2. Emulsion DisruptionSonicate the flask in an ultrasonic bath for 10-15 minutes.To break the emulsion and ensure complete dissolution/extraction of the analyte.
3. Centrifugation (Optional)Centrifuge the sample to pellet insoluble excipients.To remove solid debris and clarify the supernatant.
4. Solid-Phase Extraction (SPE)Pass the supernatant through a pre-conditioned C18 SPE cartridge. Wash with a weak solvent (e.g., water/methanol) and elute with a strong solvent (e.g., methanol/acetonitrile).To remove interfering matrix components and concentrate the analyte. oecd.org
5. FiltrationFilter the final eluate through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial. chromatographyonline.comTo remove particulates and protect the HPLC column.

The development of a specific sample preparation method should always be validated to ensure accuracy, precision, and adequate recovery of the analyte. impactfactor.org

Computational and Theoretical Chemistry of Behenamine Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the molecular-level properties of surfactants. By solving the Schrödinger equation for a given molecule, these methods can elucidate electronic structure, molecular geometry, and reactivity, which are fundamental to understanding a surfactant's function. For long-chain amine oxides, these calculations are particularly valuable for characterizing the highly polar N-O bond that governs many of their interfacial properties.

Density Functional Theory (DFT) Studies of N-O Bond Characteristics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of amine oxides, DFT studies are crucial for understanding the nature of the nitrogen-oxygen (N-O) bond, which is central to the molecule's polarity and reactivity.

Theoretical and experimental studies on a series of amine oxides have revealed that the N-O bond is best described as a polar covalent σ-bond. researchgate.netnih.gov This bond possesses a significant dipole moment, rendering the amine oxide headgroup highly polar. wikipedia.org DFT calculations on trimethylamine-N-oxide (TMAO) and its hydrated complexes show a significant charge transfer from the amine oxide to water molecules, indicating a strong capacity for hydrogen bonding. lu.se The interaction energies between amine oxides and water are substantially higher than those of water-water interactions, highlighting the hydrophilic nature of the N-O group. lu.se

Research on various amine oxides, including those with different alkyl and phenyl substituents, has provided detailed insights into the N-O bond's electronic properties. researchgate.netnih.gov These studies consistently show that while the fundamental bonding picture remains the same, the electronic environment can influence bond dissociation energies (BDEs). researchgate.netnih.gov For instance, a nearly linear decrease in N-O BDEs is observed with an increasing number of phenyl groups attached to the nitrogen, a trend attributed to the relaxation energies of the corresponding amine fragments. researchgate.netnih.gov

DFT and Natural Bond Orbital (NBO) analyses of various amine oxides indicate that the N-O bond is polar covalent, with varying ionic contributions depending on the substituents. researchgate.net The N-O bond length in homologous amine oxides is typically in the range of 1.32–1.35 Å, which is shorter than a typical N-O single bond, suggesting partial double-bond character arising from resonance.

ParameterTypical Value/Observation for Analogous Amine OxidesSource
Bond Type Polar covalent σ-bond researchgate.netnih.gov
N-O Bond Length 1.32–1.35 Å
N-O Dipole Moment ~4.38 D
Interaction with Water Strong hydrogen bonding, significant charge transfer lu.se
Influence of Substituents Affects Bond Dissociation Energy (BDE) researchgate.netnih.gov

This table presents data derived from studies on various amine oxides, which are expected to be representative of behenamine oxide.

Prediction of Molecular Conformations and Energetics

The long behenyl chain (C22) of this compound imparts significant conformational flexibility. Theoretical studies on related molecules, such as β-amino acids, demonstrate that solvation generally stabilizes various conformations relative to the gas phase. nih.gov Intramolecular hydrogen bonding can also play a crucial role in determining the stability of different conformers. nih.gov

For long-chain surfactants, the conformation of the alkyl tail is critical for its packing at interfaces and within micelles. In molecular dynamics simulations of dimethyldodecylamine-N-oxide (DDAO) micelles, the alkyl chains adopt various conformations. researchgate.net The use of specific force fields in these simulations, such as Lipid14, has been shown to better reproduce the C(sp³)-C(sp³)-C(sp³)-C(sp³) dihedral angles in the surfactant's alkyl chain, indicating the importance of accurate parameterization for predicting conformations. researchgate.net

Molecular Dynamics (MD) Simulations of Interfacial and Bulk Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. For surfactants like this compound, MD simulations are invaluable for studying dynamic processes such as adsorption at interfaces and the self-assembly of micelles, which are often difficult to probe experimentally with high spatial and temporal resolution.

Modeling Surfactant Adsorption at Interfaces

The adsorption of surfactants at interfaces, such as the air-water or oil-water interface, is fundamental to their function in reducing interfacial tension, emulsification, and foaming. MD simulations can model this process by placing surfactant molecules in a simulation box containing the two phases and observing their migration and orientation at the interface.

Studies on long-chain alkylamines, such as hexadecylamine (B48584) at an iron oxide-oil interface, show that the molecules form a dense monolayer with the polar headgroup directed towards the surface. nih.gov Polarized infrared reflectance spectroscopy of perfluoroalkyl end-capped poly(ethylene oxide) at the air-water interface has shown that the hydrophobic tails are nearly perpendicular to the interface at high surface coverage, forming a brush-like structure. doi.org The area per molecule at the interface can also be calculated from these simulations and compared with experimental data from techniques like the Gibbs adsorption isotherm. doi.org

For amine oxides, the strong polarity of the N-O headgroup dictates its orientation at the air-water interface, with the headgroup immersed in the aqueous phase and the hydrophobic behenyl tail extending into the air or oil phase. The packing density and orientation of the adsorbed molecules are influenced by factors such as bulk concentration, temperature, and the presence of other species like electrolytes.

Simulation of Micellar Self-Assembly Processes

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution spontaneously aggregate to form micelles. MD simulations can model this self-assembly process either by starting with randomly dispersed surfactant molecules and observing their aggregation or by starting with a pre-assembled micelle to study its equilibrium properties. tandfonline.comrsc.org

Large-scale atomistic MD simulations of DDAO have been conducted to study the structural and interfacial properties of its micelles. nih.govacs.org These simulations show that DDAO micelles are generally ellipsoidal, a finding that correlates well with experimental data from small-angle neutron scattering (SANS). nih.govacs.org The simulations provide detailed information about the micelle's shape, size, area per surfactant molecule, and the hydration of the headgroups. nih.govacs.org

The dynamics of micelle formation have also been investigated. Studies on DDAO and dodecyltrimethylammonium (B156365) chloride (DTAC) have explored the dynamic scaling laws governing the early stages of micelle aggregation. tandfonline.comtandfonline.com The aggregation rate is found to be influenced by electrostatic interactions between the surfactant headgroups. tandfonline.comtandfonline.com

Micellar Property (DDAO Analogue)Finding from MD SimulationsSource
Shape Generally ellipsoidal nih.govacs.org
Axial Ratio ~1.3-1.4 nih.gov
Area per Molecule ~94.8 Ų nih.govacs.org
Hydration ~8 water molecules per headgroup nih.govacs.org
Aggregation Dynamics Influenced by electrostatic interactions tandfonline.comtandfonline.com

This table summarizes findings from MD simulations of DDAO micelles, which serve as a model for this compound micelles.

Understanding Interactions with Solvent and Other Chemical Species

The behavior of this compound in a formulation is heavily influenced by its interactions with the solvent (typically water) and other components. MD simulations are well-suited to probe these interactions at a molecular level.

DFT calculations on the hydration of TMAO and DDAO have demonstrated that the amine oxide headgroup forms strong hydrogen bonds with water molecules. lu.se The simulations show that the presence of the amine oxide enhances the energies of water-water interactions in its vicinity. lu.se MD simulations of DDAO micelles have quantified the average number of water molecules in the hydration shell of the headgroup. nih.govacs.org

Simulations can also model the interaction of amine oxide surfactants with other species. For example, the effect of encapsulating oil molecules (ethyl butyrate (B1204436) and ethyl caprylate) within DDAO micelles has been studied. nih.govacs.org These studies revealed that the location of the oil molecules within the micelle depends on their own properties, and their presence can alter the shape of the micelle. nih.govacs.org Similarly, the interaction of amine oxides with other surfactants in mixed micellar systems can be simulated to understand synergistic effects that are often exploited in product formulations.

Theoretical Prediction of Biodegradation Pathways and Intermediate Stability

The environmental degradation of this compound, a long-chain tertiary amine oxide, can be theoretically predicted using computational models and knowledge of established biochemical reactions. While specific experimental studies on this compound's biodegradation pathways are not extensively documented in public literature, predictions can be made based on the known metabolism of similar long-chain amine oxides. Computational tools like the EAWAG Biocatalysis/Biodegradation Database and Pathway Prediction System (EAWAG-BBD/PPS) and software like the Biodegradation Probability Program (BIOWIN) utilize extensive databases of microbial reactions to forecast plausible degradation routes for organic compounds. eawag.chmiljodirektoratet.noecetoc.orgethz.ch

For long-chain amine oxides, two primary aerobic biodegradation pathways are generally recognized: ω-oxidation and C-N bond fission. researchgate.netresearchgate.net

ω-Oxidation Pathway: This pathway involves the oxidation of the terminal methyl group of the long alkyl (behenyl) chain. This initial enzymatic attack, typically by a monooxygenase, leads to the formation of a primary alcohol. Subsequent oxidations would convert the alcohol to an aldehyde and then to a carboxylic acid (ω-amino fatty acid). This intermediate can then undergo further degradation, potentially through deamination, yielding an amine and an ω-oxo fatty acid. researchgate.netresearchgate.net The long fatty acid chain can then be mineralized through the well-established β-oxidation cycle.

C-N Bond Fission Pathway: This alternative pathway involves the cleavage of the bond between the behenyl alkyl chain and the nitrogen atom. researchgate.net This reaction, also likely enzyme-mediated, would result in the formation of an alkanal (docosanal) and dimethylamine (B145610). The long-chain alkanal can be further oxidized to the corresponding fatty acid (docosanoic acid) and subsequently enter the β-oxidation pathway. The dimethylamine would be expected to be readily utilized by microorganisms as a carbon and nitrogen source. Some models suggest that for certain amines, N-dealkylation is a key metabolic pathway. mdpi.com

The prediction of whether a substance is "readily biodegradable" is a key output of models like BIOWIN. These models use a fragment-based approach, where the presence of certain structural features (like long alkyl chains, tertiary amines, or aromatic rings) influences the predicted outcome. ecetoc.orgmdpi.comeuropa.eu For a long-chain amine oxide like this compound, the long alkyl chain is generally favorable for biodegradation, while the tertiary amine group can sometimes slow the process compared to primary or secondary amines. miljodirektoratet.no

Table 1: Theoretically Predicted Biodegradation of this compound
Prediction System/ModelPredicted Pathway/OutcomeKey IntermediatesUnderlying Principle
EAWAG-BBD/PPSPrediction based on established biotransformation rules for functional groups (tertiary amine, long alkyl chain). ethz.chchemrxiv.orgω-amino fatty acids, alkanals, fatty acids, dimethylamine.Knowledge-based system using a library of microbial enzymatic reactions. eawag.chcncb.ac.cn
BIOWINProbability of ready biodegradability.Not specified; provides a summative prediction.Fragment contribution method correlating structural fragments to biodegradation rates. ecetoc.org
General Mechanistic Modelsω-oxidation and C-N bond fission. researchgate.netDocosanoic acid, docosanal, dimethylamine.Based on experimentally observed degradation mechanisms for analogous surfactants. researchgate.net

Development of Structure-Property Relationship Models

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. journalssystem.commeilerlab.org For this compound, these models are invaluable for predicting properties without the need for extensive and costly experimental testing. aidic.it The development of such models for surfactants, including amine oxides, has been an area of active research.

The fundamental principle of QSPR/QSAR is that the properties of a molecule are encoded in its structure. mdpi.com By calculating a set of numerical values, known as molecular descriptors, that represent various aspects of the molecule's topology, geometry, and electronic structure, a mathematical model can be built to predict a property of interest. mdpi.com

For amine oxides, QSAR models have been successfully developed to predict aquatic toxicity. researchgate.net These models typically use the alkyl chain length as a primary descriptor, as toxicity is often strongly correlated with the hydrophobicity of the molecule. A study on a series of pure linear alkyl dimethyl amine oxides (from C8 to C16) developed high-quality QSARs for toxicity towards algae, daphnids, and fish, with coefficients of determination (R²) in the range of 0.92 to 0.98. researchgate.net While this compound (C22) falls outside this specific range, the established relationship underscores the importance of the long alkyl chain in determining biological activity.

The development of a robust QSPR/QSAR model involves several key steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset using software like CODESSA or Materials Studio. journalssystem.commdpi.com These can include constitutional, topological, quantum-chemical, and physicochemical descriptors. mdpi.comresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Genetic Function Approximation (GFA), are used to find the best correlation between a subset of descriptors and the property. journalssystem.comresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not overfitted. researchgate.net

For amine surfactants, descriptors such as the hydrogen bond acceptor (HBA) count and parameters related to electrophilic attack have been shown to be significant in models predicting degradation rates. journalssystem.com Other important descriptors for surfactants often include those related to hydrophobicity (like the octanol-water partition coefficient, logP) and molecular size/shape. journalssystem.commdpi.com

Table 2: Examples of QSAR/QSPR Models for Amine Oxides and Related Surfactants
Compound ClassPredicted PropertyModel TypeKey DescriptorsModel Statistics (Example)Reference
Alkyl Dimethyl Amine Oxides (C8-C16)Acute Aquatic ToxicityQSAR (Linear Regression)Alkyl Chain LengthR² = 0.92 - 0.98 researchgate.net
Amine SurfactantsToxicity (Daphnia magna)QSAR (GFA)Quantum parameters, physicochemical parameters, topological indicesR² = 0.962, R²cv = 0.794 researchgate.net
Amine CollectorsFenton Process Degradation RateQSAR (PLS)Hydrogen Bond Acceptor (HBA), Max. electrophilic attack on C (f(-)c)Not specified journalssystem.com
General Organic SolventsVarious Physicochemical PropertiesQSPR (MLR, PLS)Quantum chemical, topological, and geometric descriptorsR² > 0.82 (external validation) aidic.it

The development of specific QSPR models for this compound would follow these principles, leveraging descriptors that capture its defining structural features: a very long hydrophobic alkyl chain and a polar N-oxide head group. Such models could predict important parameters like its water solubility, partition coefficient, and surface activity, providing crucial data for its application and environmental assessment.

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